The synthesis of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
The molecular structure of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine features a fused bicyclic system that includes a pyrrole ring and a triazine moiety. The compound's structural formula can be represented as follows:
Key structural characteristics include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structural integrity and purity of synthesized compounds .
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine participates in various chemical reactions:
These reactions enable further modifications of the compound for diverse applications in medicinal chemistry.
The mechanism of action for 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine primarily revolves around its interactions with specific biological targets:
Experimental studies often utilize cell lines to assess the efficacy of these compounds in inhibiting target pathways associated with disease progression.
The physical and chemical properties of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine include:
Characterization techniques like NMR spectroscopy provide insights into its molecular dynamics while thermal analysis can reveal stability profiles under varying temperature conditions .
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several significant applications across different fields:
The pyrrolo[2,1-f][1,2,4]triazine scaffold, characterized by a fused bicyclic system with a bridgehead nitrogen and N–N bond, was first synthesized in the late 1970s. Initial interest was limited due to uncertain biological relevance. However, its unique electronic properties—including electron-deficient triazine and electron-rich pyrrole rings—enabled diverse non-covalent interactions with biological targets. This versatility spurred exploration in the early 2000s, particularly as kinase inhibition emerged as a strategic focus in oncology. The scaffold’s "pseudo-purine" structure allows it to mimic adenosine triphosphate (ATP) binding motifs, making it invaluable for targeting kinase domains. By the 2010s, it had evolved from a chemical curiosity to a privileged structure in drug design, especially for antiviral and anticancer applications [1] [3].
The 6-bromo-2-(methylsulfanyl) substitution pattern confers critical advantages for synthetic and pharmacological applications. The bromine atom at the C6 position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification of the scaffold. Simultaneously, the methylsulfanyl (SCH₃) group at C2 acts as a modifiable "transformation anchor": it can be oxidized to sulfoxides/sulfones for polarity adjustment or displaced by nucleophiles (amines, azides) to introduce heterocyclic or amino functionalities. This dual functionality balances reactivity and stability, allowing precise tuning of electronic properties (e.g., electron-withdrawing bromine enhances SNAr reactivity) and steric bulk. Consequently, this motif is frequently employed in kinase inhibitor optimization, where targeted modifications improve binding affinity and selectivity [1] [8] [9].
The pyrrolo[2,1-f][1,2,4]triazine core is integral to several FDA-approved therapeutics, with remdesivir and brivanib alaninate as prominent examples:
Table 1: FDA-Approved Therapeutics Featuring Pyrrolo[2,1-f][1,2,4]triazine
Drug | Indication(s) | Role of Core Scaffold | Substitution Pattern |
---|---|---|---|
Remdesivir | COVID-19 (antiviral) | Serves as the nucleobase analog, disrupting viral RNA-dependent RNA polymerase (RdRp) | 4-Aminopyrrolotriazine C-nucleoside derivative |
Brivanib alaninate | Hepatocellular carcinoma (kinase inhibitor) | Binds VEGFR-2 and FGFR-1, inhibiting angiogenesis; alaninate prodrug enhances oral bioavailability | 7-Substituted pyrrolotriazine with cyclopropyl group |
Additionally, clinical candidates like BMS-690514 (EGFR/HER2 inhibitor) and BMS-599626 (pan-Aurora kinase inhibitor) underscore the scaffold’s broad utility in oncology [1].
Synthetic methodologies for pyrrolo[2,1-f][1,2,4]triazines have diversified significantly since the early 2000s, driven by drug discovery demands. Initial routes relied on:
Recent innovations focus on efficiency and scalability:
Table 2: Evolution of Synthetic Methods for Pyrrolo[2,1-f][1,2,4]triazines
Method | Key Steps | Advantages | Representative Yield |
---|---|---|---|
N-Amination/Cyclization | NH₂Cl amination → formamide cyclization | Broad substrate scope | 40–75% |
Bromohydrazone alkylation | Condensation → C-alkylation → acid-catalyzed cyclization → hydrogenolysis | Scalable, avoids high temperatures | 60–85% |
Triazinium dicyanomethylide route | [2+2] cycloaddition with vinyl sulfoxides | Rapid access to C7-carbonitrile derivatives | >80% |
Transition metal-mediated | Suzuki coupling of 6-bromo intermediates | Late-stage diversification | 70–95% |
Commercial availability of building blocks like 6-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (purity: 95–98%, CAS# 1233179-32-2) and its 5-bromo isomer (CAS# 1233181-67-3) from suppliers (e.g., Synthonix, Taizhou Nanfeng) reflects matured synthetic access, enabling high-throughput derivatization for drug discovery [2] [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1